molecular formula C17H30ClNSn B1418376 5-Chloro-2-(tributylstannyl)pyridine CAS No. 611168-63-9

5-Chloro-2-(tributylstannyl)pyridine

Cat. No. B1418376
M. Wt: 402.6 g/mol
InChI Key: MHSMAFNXVWZVOC-UHFFFAOYSA-N
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Description

“5-Chloro-2-(tributylstannyl)pyridine” is a chemical compound with the empirical formula C17H30ClNSn . It has a molecular weight of 402.59 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The SMILES string representation of “5-Chloro-2-(tributylstannyl)pyridine” is CCCC [Sn] (CCCC) (CCCC)c1ccc (Cl)cn1 . The InChI key is MHSMAFNXVWZVOC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“5-Chloro-2-(tributylstannyl)pyridine” is a solid . It has a boiling point of 392.7ºC at 760 mmHg . The exact mass is 403.10900 .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

  • Synthesis of Oligopyridines : A study by Pabst and Sauer (1999) described the use of 5-Chloro-2-(tributylstannyl)pyridine in the synthesis of 4-stannyl-, 4-bromo-, and branched oligopyridines via cycloadditions and cross-coupling reactions under Stille conditions (Pabst & Sauer, 1999).

  • Electropolymerization : Krompiec et al. (2008) developed a catalytic system for coupling thienylstannanes with dibromopyridine, using 5-Chloro-2-(tributylstannyl)pyridine as an intermediate. This synthesis led to novel electropolymerizable compounds (Krompiec et al., 2008).

  • Optical Properties in Pyrimidines : Hadad et al. (2011) reported the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, exploring the role of 5-Chloro-2-(tributylstannyl)pyridine in affecting the optical absorption and emission properties of these compounds (Hadad et al., 2011).

Biochemical and Medicinal Applications

  • Antitumor Activity : Zhou et al. (2015) synthesized and studied the stereostructures of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide enantiomers. These compounds, which could potentially be synthesized using derivatives of 5-Chloro-2-(tributylstannyl)pyridine, showed significant inhibition of PI3Kα kinase and exhibited varying anticancer activities (Zhou et al., 2015).

  • Fluorescent Probes for Mercury Ion : Shao et al. (2011) developed a one-pot synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, demonstrating the use of these compounds as efficient fluorescent probes for mercury ions. The synthesis process could incorporate 5-Chloro-2-(tributylstannyl)pyridine as a precursor or intermediate (Shao et al., 2011).

  • Drug Delivery Applications : Mattsson et al. (2010) discussed the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, potentially using 5-Chloro-2-(tributylstannyl)pyridine derivatives for creating biologically relevant structures (Mattsson et al., 2010).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

tributyl-(5-chloropyridin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSMAFNXVWZVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClNSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656780
Record name 5-Chloro-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(tributylstannyl)pyridine

CAS RN

611168-63-9
Record name 5-Chloro-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 611168-63-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Wang - 2020 - search.proquest.com
The splitting of water into hydrogen and oxygen using sunlight could provide a clean and renewable energy source to help satisfy the growing energy demand and could help to …
Number of citations: 0 search.proquest.com

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